

Publish Comparison Guide: ZINC4511851

Selectivity & Performance Profile

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Compound of Interest

Compound Name: ZINC4511851

CAS No.: 353287-72-6

Cat. No.: B432940

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Executive Summary: The DCTPP1 Precision Probe

ZINC4511851 (PubChem CID: 3163969) is a potent, cell-permeable small molecule inhibitor of dCTP Pyrophosphatase 1 (DCTPP1), a "house-cleaning" enzyme critical for maintaining the purity of the intracellular nucleotide pool. Unlike broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate) or dual-specificity inhibitors (e.g., NSC 95397), **ZINC4511851** exhibits nanomolar affinity for DCTPP1 with a distinct selectivity profile that spares structurally related NUDIX hydrolases and protein phosphatases.

- Primary Target: DCTPP1 (dCTPase)
- Mechanism: Competitive inhibition of dCTP hydrolysis
- Potency (IC50): ~20 nM (In vitro enzymatic assay)
- Key Application: Investigating nucleotide pool sanitization, cancer cell stemness, and viral host-factor interactions (e.g., SARS-CoV-2 Orf9b).

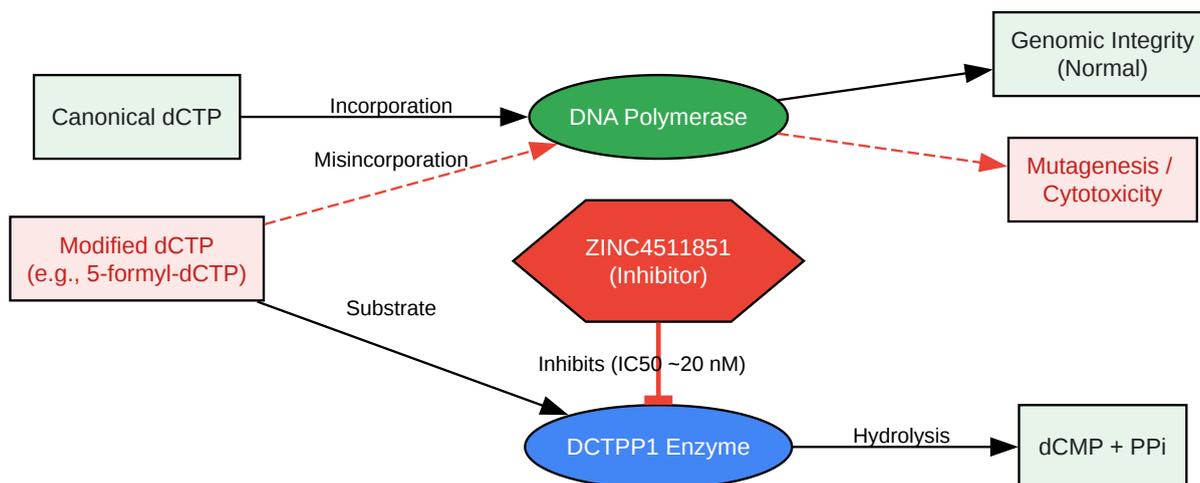
Chemical Identity & Mechanism of Action

ZINC4511851 belongs to the triazolothiadiazole class, a scaffold distinct from the benzimidazole-based inhibitors (e.g., Compound 6) previously described for this target.

Property	Specification
IUPAC Name	6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl) [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula	C ₁₅ H ₁₂ N ₄ O ₂ S ₂
Molecular Weight	344.41 g/mol
Solubility	DMSO (>10 mM)
Cell Permeability	High (Suitable for cellular assays)

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the role of DCTPP1 in preventing the incorporation of non-canonical nucleotides (e.g., 5-formyl-dCTP) into DNA, a pathway blocked by **ZINC4511851**.



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Caption: **ZINC4511851** blocks DCTPP1-mediated hydrolysis of modified dCTPs, forcing their accumulation and potential toxic incorporation into DNA.

Selectivity Profile Analysis

The utility of **ZINC4511851** lies in its ability to distinguish DCTPP1 from other "house-cleaning" enzymes (NUDIX family) and canonical protein phosphatases.

Comparative Selectivity Table

Enzyme Target	Function	ZINC4511851 Activity	Selectivity Ratio
DCTPP1	dCTP Hydrolysis	IC50: 20 nM	1x (Primary)
dUTPase	dUTP Hydrolysis	No Inhibition (>10 μ M)	>500-fold
MTH1 (NUDT1)	8-oxo-dGTP Hydrolysis	Negligible (>5 μ M)	>250-fold
ITPA	dITP Hydrolysis	Negligible (>5 μ M)	>250-fold
PTP1B	Tyr Phosphatase	No Inhibition	>500-fold
Cdc25A/B/C	Dual-Specificity	No Inhibition	>500-fold

Analysis of Off-Targets

- NUDIX Hydrolases (MTH1, NUDT5): **ZINC4511851** shows excellent selectivity against MTH1, a structurally related enzyme often targeted in cancer. This selectivity is crucial for attributing phenotypic effects specifically to dCTP pool modulation rather than 8-oxo-dGTP sanitation.
- dUTPase: The compound does not interfere with dUTPase, ensuring that uracil misincorporation is not a confounding variable in experiments.
- Protein Phosphatases (PTPs): Unlike quinone-based inhibitors (e.g., NSC 95397) which often cross-react with Cdc25 and PTP1B due to redox cycling, the triazolothiadiazole scaffold of **ZINC4511851** is chemically stable and non-reactive toward the catalytic cysteines of PTPs.

Comparative Performance: ZINC4511851 vs. Alternatives

Feature	ZINC4511851	Compound 6 (Benzimidazole)	Sodium Orthovanadate
Scaffold	Triazolothiadiazole	Benzimidazole	Inorganic Salt
Potency (IC50)	~20 nM	57 nM	~10 μ M
Selectivity	High (Specific to DCTPP1)	High (Specific to DCTPP1)	Low (Pan- phosphatase)
Cell Permeability	High	Moderate	Low
Mechanism	Reversible Competitive	Reversible Competitive	Competitive (Transition State)
Primary Use	Chemical Probe / Lead	Tool Compound	General Inhibitor

Why Choose **ZINC4511851**?

- **Superior Potency:** With an IC50 of 20 nM, it is approximately 3-fold more potent than the previously described benzimidazole "Compound 6".
- **Structural Novelty:** Provides an alternative chemotype to validate biological findings, reducing the risk of scaffold-specific off-target effects.
- **Viral Relevance:** Identified as a key interactor in the SARS-CoV-2 host-factor map (Gordon et al.), validating its utility in infectious disease research.

Experimental Validation Protocols

To validate **ZINC4511851** activity in your own lab, use the following Malachite Green Coupled Assay. This protocol detects the release of inorganic pyrophosphate (PPi) converted to phosphate (Pi).

Materials

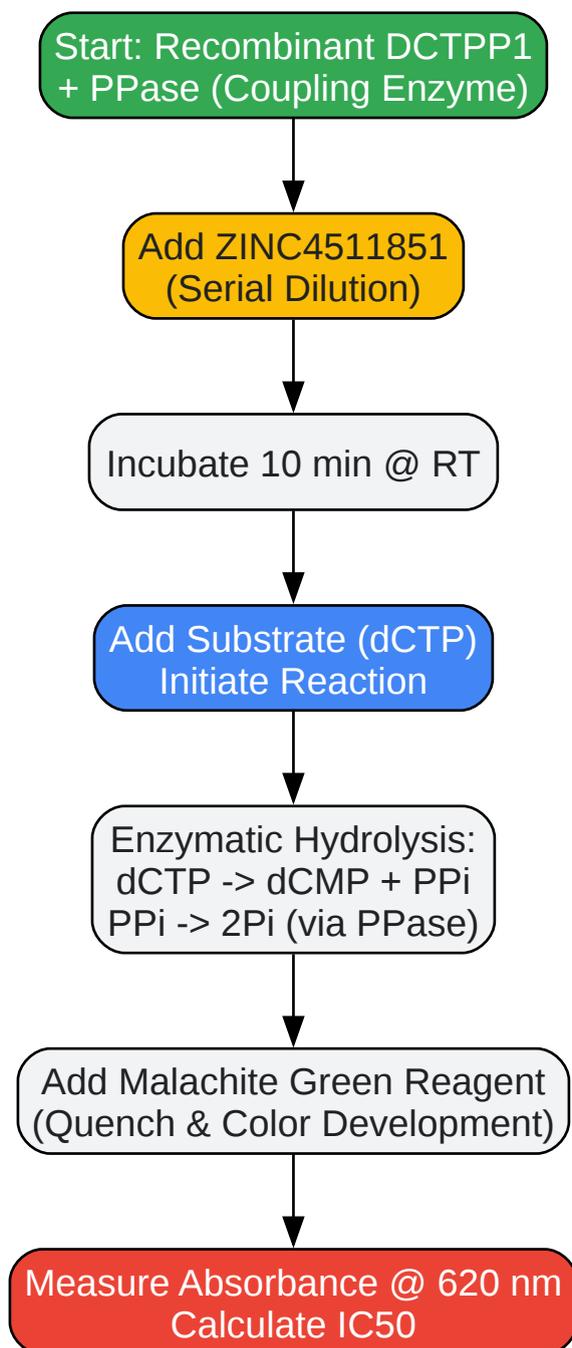
- Enzyme: Recombinant Human DCTPP1 (2 nM final).
- Substrate: dCTP or 5-formyl-dCTP (100 μ M).

- Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 0.005% Tween-20.
- Coupling Enzyme: Inorganic Pyrophosphatase (PPase, 0.2 U/mL).
- Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step Protocol

- Preparation: Dilute **ZINC4511851** in DMSO (10-point dose-response, starting at 10 μM).
- Incubation: Mix DCTPP1, PPase, and inhibitor in assay buffer. Incubate for 10 min at RT.
- Initiation: Add dCTP substrate to start the reaction.
- Reaction: Incubate at 22°C for 20–30 minutes (linear phase).
- Termination: Add Malachite Green reagent to quench the reaction.
- Readout: Measure Absorbance at 620 nm after 15 min color development.
- Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

Assay Workflow Diagram



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Caption: Coupled Malachite Green assay workflow for validating DCTPP1 inhibition.

References

- Chemical Probes Portal. "Probe **ZINC4511851**: Inhibitor of DCTPP1." Chemical Probes Portal. Accessed 2024.[1] [[Link](#)]

- Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing." [2] Nature, 583, 459–468. (Identifies **ZINC4511851** as a pre-clinical hit for DCTPP1). [2][3] [\[Link\]](#)
- Gad, H., et al. (2016). "Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1." ACS Chemical Biology, 11(9), 2522–2533. (Describes the target validation and comparative benzimidazole inhibitors). [\[Link\]](#)
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Sources

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